![molecular formula C28H38N4O6 B14250862 N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide CAS No. 185461-37-4](/img/structure/B14250862.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is a synthetic peptide compound It is characterized by the presence of a benzyloxycarbonyl group attached to the amino terminus of the peptide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is often used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process involves repeated cycles of deprotection and coupling, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Deprotected peptide.
Substitution: Modified peptide with substituted side chains.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The peptide can inhibit or activate target proteins by mimicking natural substrates or binding to active sites.
類似化合物との比較
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
185461-37-4 |
|---|---|
分子式 |
C28H38N4O6 |
分子量 |
526.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H38N4O6/c1-17(2)14-22(25(29)34)30-26(35)23(15-19-10-12-21(33)13-11-19)31-27(36)24(18(3)4)32-28(37)38-16-20-8-6-5-7-9-20/h5-13,17-18,22-24,33H,14-16H2,1-4H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t22-,23+,24+/m1/s1 |
InChIキー |
JWIRPPPRYGPIGM-SGNDLWITSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


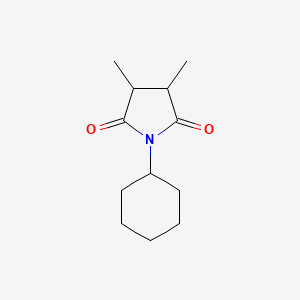
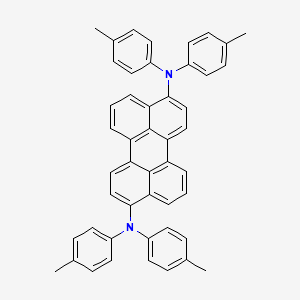
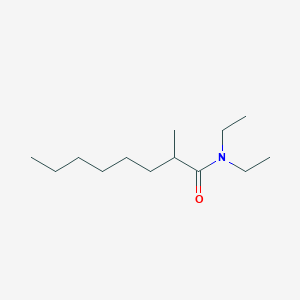
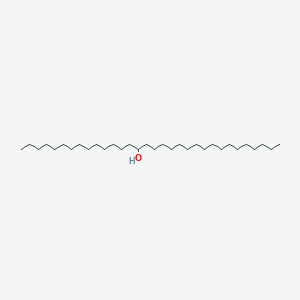
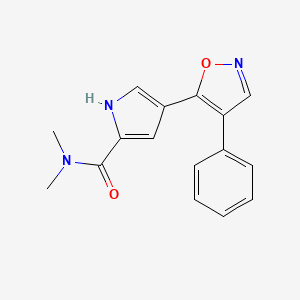
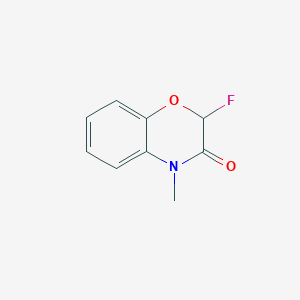
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
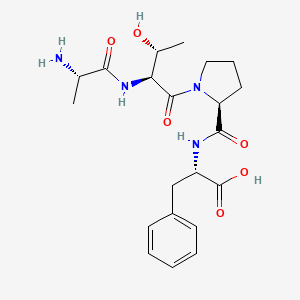
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
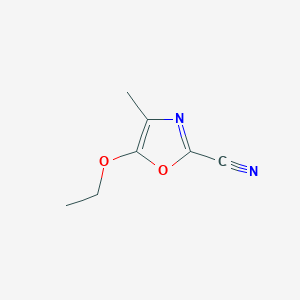

![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
